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molecular formula C14H17NO4 B8349764 Methyl 3-methoxy-4-(piperidin-2-on-1-yl)-benzoate

Methyl 3-methoxy-4-(piperidin-2-on-1-yl)-benzoate

Cat. No. B8349764
M. Wt: 263.29 g/mol
InChI Key: UYNNIEXXANOHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947700B2

Procedure details

2.25 g (7.51 mmol) methyl 4-(5-chloro-pentanoyl-amino)-3-methoxy-benzoate dissolved in 60 ml DMF are combined with 1.26 g (11.2 mmol) potassium-tert.-butoxide and stirred for 2.5 hours at 60° C. Then the mixture is evaporated down i. vac., the residue is combined with water and extracted with ethyl acetate. The combined organic phases are dried over sodium sulphate, evaporated down i. vac. and the residue obtained is purified by chromatography on silica gel (eluting gradient: petroleum ether/ethyl acetate 3:2→0:1).
Name
methyl 4-(5-chloro-pentanoyl-amino)-3-methoxy-benzoate
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
potassium tert.-butoxide
Quantity
1.26 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([NH:8][C:9]1[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][C:10]=1[O:19][CH3:20])=[O:7].[K].CC(C)([O-])C>CN(C=O)C>[CH3:20][O:19][C:10]1[CH:11]=[C:12]([CH:17]=[CH:18][C:9]=1[N:8]1[CH2:2][CH2:3][CH2:4][CH2:5][C:6]1=[O:7])[C:13]([O:15][CH3:16])=[O:14] |f:1.2,^1:20|

Inputs

Step One
Name
methyl 4-(5-chloro-pentanoyl-amino)-3-methoxy-benzoate
Quantity
2.25 g
Type
reactant
Smiles
ClCCCCC(=O)NC1=C(C=C(C(=O)OC)C=C1)OC
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
potassium tert.-butoxide
Quantity
1.26 g
Type
reactant
Smiles
[K].CC(C)([O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 2.5 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the mixture is evaporated down i
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down i
CUSTOM
Type
CUSTOM
Details
and the residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silica gel (eluting gradient: petroleum ether/ethyl acetate 3:2→0:1)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
COC=1C=C(C(=O)OC)C=CC1N1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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